9H-pyrido[2,3-b]indol-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-pyrido[2,3-b]indol-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-3-4-8-9-2-1-5-12-11(9)13-10(8)6-7/h1-6,14H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPNYHOHCLLSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC3=C2C=CC(=C3)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289189-35-0 | |
| Record name | 9H-pyrido[2,3-b]indol-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 9h Pyrido 2,3 B Indol 7 Ol and Its Structural Analogues
Overview of Established Synthetic Routes to the Pyridoindole Core
The construction of the pyrido[2,3-b]indole, or α-carboline, framework is rooted in several foundational reactions of heterocyclic chemistry. These established methods, while sometimes requiring harsh conditions or multiple steps, have been instrumental in providing access to this important class of compounds. uib.no
Key classical strategies include:
Fischer Indole (B1671886) Synthesis : This venerable method involves the acid-catalyzed reaction of a pyridine-substituted hydrazine (B178648) with a suitable ketone or aldehyde to form the indole portion of the scaffold. smolecule.com While versatile, this method's success is dependent on the stability and availability of the substituted hydrazine precursor.
Pictet-Spengler Reaction : This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.govresearchgate.net For the synthesis of pyridoindoles, a suitably functionalized pyridine (B92270) aldehyde can be reacted with a tryptophan derivative. The reaction has been adapted for solid-phase synthesis to create libraries of related compounds. smolecule.com
Bischler-Napieralski Cyclization : This method is used to synthesize dihydroisoquinoline structures, which can be precursors to the carboline system. It involves the cyclization of a β-arylethylamide using a dehydrating agent. A modified approach can be applied to construct the pyridine ring onto an existing indole framework. uib.no
Graebe-Ullmann Reaction : This method involves the formation of carbazoles from N-phenyl-1,2,3-benzotriazines, and variations of this chemistry can be adapted for the synthesis of the isomeric pyridoindole systems.
Palladium-Catalyzed Cross-Coupling Reactions : Early applications of transition metals, particularly palladium, in cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions, have become established methods for forming key C-C and C-N bonds necessary to assemble the bicyclic precursors required for subsequent cyclization into the pyridoindole core. uib.no
Classical Approaches for Constructing the 9H-Pyrido[2,3-b]indol-7-ol System
Synthesizing the specifically substituted this compound using classical methods typically involves a multi-step sequence that builds the heterocyclic system piece by piece. These linear syntheses often begin with appropriately substituted benzene (B151609) and pyridine precursors.
A representative classical approach might involve the following key transformations:
Nitration and Reduction : A multi-step sequence often begins with the nitration of a substituted aniline (B41778) or phenol (B47542) to introduce a nitrogen functionality, which is later reduced to an amine. smolecule.com This amine becomes a critical handle for subsequent cyclization steps.
Construction of a Biaryl Linkage : A key step is the formation of a bond between the pyridine and benzene ring precursors. This could be achieved through a classical Ullmann condensation or by forming a precursor suitable for a reaction like the Fischer indole synthesis.
Cyclization to form the Indole Ring : The Fischer indole synthesis is a common method where a substituted phenylhydrazine (B124118) is reacted with a pyridine-based carbonyl compound under acidic conditions to forge the indole's pyrrole (B145914) ring. smolecule.com
Cyclization to form the Pyridine Ring : Alternatively, starting with a substituted aniline, a pyridine ring can be constructed through reactions like the Skraup or Doebner-von Miller synthesis, though these often require harsh conditions. A more controlled approach involves building the pyridine ring from a pre-functionalized aniline, for instance, via condensation with a 1,3-dicarbonyl compound followed by cyclization.
One documented attempt to create this compound utilized a retrosynthetic strategy that relied on organometallic reactions, but it resulted in a poor yield. uib.no Another classical approach involves a three-step synthesis culminating in a Bischler-Napieralski-type reaction to form the pyridine ring onto an indole precursor. uib.no These classical methods, while foundational, underscore the need for more advanced, efficient, and high-yielding strategies.
Recent Advancements in Synthetic Strategies for this compound and its Derivatives
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods to construct complex molecules. For this compound and its analogues, these advancements are primarily centered around cascade reactions, transition-metal catalysis, and stereoselective protocols.
Cascade and Multicomponent Reactions for Pyridoindole Annulation
Cascade (or tandem) and multicomponent reactions (MCRs) are powerful strategies that allow for the construction of complex molecular architectures from simple starting materials in a single pot. mun.canih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netmdpi.com
Several MCRs have been developed for the synthesis of the pyridoindole core. researchgate.net A notable example is a copper-catalyzed one-pot multicomponent cascade reaction involving 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia (B1221849). nih.govresearchgate.net This approach is particularly intriguing as the selective formation of 9H-pyrido[2,3-b]indoles can be controlled by the reaction conditions and the choice of aldehyde substrate. researchgate.net Another efficient method involves a one-pot, four-component cyclocondensation reaction to produce highly substituted pyrido[2,3-b]indoles, often employing silica-supported ionic liquid catalysts to proceed under solvent-free conditions. smolecule.com
Visible-light-induced cascade reactions have also emerged as a sustainable method, with reports of photocatalytic processes leading to phosphorylated pyridoindole derivatives through radical cyclization pathways. rsc.orgresearchgate.net
| Reaction Type | Starting Materials | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Cascade | 1-bromo-2-(2,2-dibromovinyl)benzene, Aliphatic Aldehydes, Aqueous Ammonia | Cu Catalyst, DMF, 80°C | One-pot synthesis where reaction outcome (e.g., pyridoindole vs. other heterocycles) is controlled by substrate and ammonia concentration. | nih.gov |
| Four-Component Cyclocondensation | Chalcones, Oxindoles, Ammonium Acetate | Silica-supported ionic liquid, Solvent-free, Heat | Environmentally friendly ("green") approach with high yields and catalyst recyclability. | smolecule.com |
| Visible-Light-Mediated Radical Cascade | Alkene-tethered Indoles, Phosphorylating Agent | Photocatalyst (e.g., 4DPAIPN), Visible Light | Metal-free conditions for the synthesis of functionalized (phosphorylated) pyridoindole derivatives. | researchgate.net |
| Hauser-Kraus Annulation Cascade | N-unsubstituted 3-olefinic oxindoles, 3-nucleophilic phthalides | Base (stoichiometric or excess), Microwave Irradiation | Triggers a cascade of ring expansion and contraction to form complex fused systems. | nih.gov |
Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Cyclizations)
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including pyridoindoles. acs.org These methods often offer milder reaction conditions, higher yields, and better functional group tolerance compared to classical approaches. acs.orgbeilstein-journals.org
A prominent strategy involves palladium-catalyzed amidation followed by an intramolecular cyclization. rsc.org For example, 3-bromo-1H-indole-2-carbaldehyde can be coupled with an amide in a palladium-catalyzed reaction, and the resulting intermediate can be cyclized to form the pyrido[2,3-b]indole system. The efficiency of this process is highly dependent on the choice of palladium source, ligand, base, and solvent, requiring careful optimization. rsc.org
Another powerful approach is a palladium-mediated sequence involving metalation, Negishi cross-coupling, and an intramolecular SNAr reaction. smolecule.com This strategy allows for the assembly of the biaryl precursor followed by a ring-closing step to furnish the pyridoindole core with excellent regioselectivity and in high yields. smolecule.com Other palladium-catalyzed reactions used to construct the core include carbonylative cyclizations of 2-alkynylanilines and various C-H activation/functionalization strategies. rsc.orgnih.gov
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 12 |
| 2 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 57 |
| 3 | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 78 |
| 4 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 81 |
| 5 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 90 |
| 6 | Pd₂(dba)₃ | BINAP | K₂CO₃ | Dioxane | 51 |
Chemo-, Regio-, and Stereoselective Synthetic Protocols
As many pyridoindole derivatives possess biological activity that is dependent on their specific three-dimensional structure, the development of selective synthetic methods is of paramount importance. mdpi.com
Regioselectivity : This is crucial when constructing the pyridoindole skeleton from unsymmetrically substituted precursors. Transition-metal-catalyzed reactions often provide high regioselectivity. For instance, an Au(III)-catalyzed domino synthesis of oxazolo-fused pyridoindoles proceeds via a selective 6-endo-dig cyclization, ensuring a specific ring-closure pattern. acs.orgdntb.gov.ua Similarly, directed metalation strategies allow for functionalization at a specific position before cyclization.
Stereoselectivity : For pyridoindoles with chiral centers, controlling the stereochemistry is essential. This is often achieved by using chiral ligands in metal-catalyzed reactions. researchgate.net For example, iridium-catalyzed cycloisomerization of allene-tethered indoles can be rendered enantioselective through the use of chiral phosphine (B1218219) ligands, providing access to optically active pyridoindole structures. researchgate.net Domino reactions involving chiral starting materials, such as (S)-phenylglycinol, can also induce stereoselectivity in the final product. acs.org
Chemoselectivity : In molecules with multiple reactive sites, chemoselectivity ensures that the reaction occurs at the desired functional group. Modern catalytic systems are often designed to be highly chemoselective, tolerating sensitive functional groups elsewhere in the molecule that might not survive harsher, classical reaction conditions.
The development of these selective protocols allows for the synthesis of specific, complex pyridoindole derivatives with a high degree of precision, which is critical for structure-activity relationship studies in drug discovery. mdpi.com
Solid-Phase Synthesis Methodologies for Pyridoindole Libraries
Combinatorial chemistry, coupled with high-throughput screening, is a cornerstone of modern drug discovery. Solid-phase synthesis is a key enabling technology for these efforts, allowing for the rapid and systematic production of large libraries of related compounds. nih.gov
This methodology has been successfully applied to the synthesis of pyridoindole libraries. smolecule.com The general strategy involves anchoring a suitable starting material, such as a tryptophan derivative, to a solid support (e.g., polystyrene resin). The anchored substrate is then subjected to a series of reactions to build the pyridoindole core. For example, a resin-bound tryptophan can undergo a Pictet-Spengler reaction with a diverse set of aldehydes. smolecule.com After the sequence is complete, the final product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid.
The advantages of solid-phase synthesis include:
Ease of Purification : Excess reagents and by-products are simply washed away from the resin-bound product.
Automation : The process is amenable to automation, allowing for the parallel synthesis of thousands of distinct compounds. google.com
Diversity : By using a variety of building blocks (e.g., different aldehydes in the Pictet-Spengler step), a large and diverse library of pyridoindoles can be generated for biological screening. mdpi.com
While the initial development of a solid-phase synthetic route can be challenging, its power for generating compound libraries for identifying new bioactive leads is unparalleled. nih.govresearchgate.net
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
The design and synthesis of derivatives of this compound are crucial for conducting Structure-Activity Relationship (SAR) studies. These studies are essential for identifying how specific structural modifications to the molecule influence its biological activity. The pyridoindole scaffold is found in many compounds with significant biological properties, making it an attractive target for synthetic modification. ijpsr.com For instance, derivatives of the isomeric pyrido[3,4-b]indoles (β-carbolines) have shown potent, broad-spectrum anticancer activity against aggressive cancers like metastatic pancreatic cancer and triple-negative breast cancer. nih.govlongdom.org Similarly, α-carboline derivatives have been investigated for their cytotoxic effects, with studies indicating that substitutions on the scaffold can lead to potent activity against various cancer cell lines. researchgate.net
The synthesis of a library of analogues allows researchers to probe the interactions between the compound and its biological target. For example, in the related β-carboline series, the introduction of a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at C6 resulted in the highest potency. nih.govlongdom.org Another study on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents found that specific substitutions led to compounds that were five times more potent than standard drugs. aablocks.com For the specific precursor 1-methyl-9H-pyrido[3,4-b]indol-7-ol (harmol), a close analogue to the title compound, derivatives are synthesized by reacting the hydroxyl group with various alkyl halides or other linkers to explore how different side chains at the 7-position affect biological activity, such as human β-cell proliferation. nih.gov These examples underscore the importance of synthesizing a diverse set of derivatives to establish a clear SAR and optimize the therapeutic potential of the this compound scaffold.
Functionalization Strategies on the Pyridoindole Scaffold
The functionalization of the pyridoindole core is achieved through a variety of advanced synthetic methods, allowing for the introduction of diverse substituents at multiple positions. Palladium-catalyzed cross-coupling and amidation reactions are powerful tools for building the α-carboline skeleton and its derivatives. rsc.org One effective strategy involves a Pd-catalyzed amidation followed by an intramolecular cyclization to construct the fused ring system. rsc.org
Regioselective electrophilic aromatic substitution is another key strategy for functionalizing the pre-formed α-carboline scaffold. Reactions such as acylation, bromination, and formylation have been successfully applied to the unprotected pyrido[2,3-b]indole, primarily targeting the C-6 position. researchgate.net This allows for the subsequent introduction of further diversity. For example, a 6-acetyl group can be introduced, and the indole nitrogen (N-9) can be functionalized with various substituted benzyl (B1604629) groups to produce compounds with potent cytotoxicity. researchgate.net
A "1,2,4-triazine" methodology has also been employed to create a range of 9H-pyrido[2,3-b]indole-based compounds. researchgate.netresearchgate.net Furthermore, functionalization at the C-3 position of the related β-carboline framework has been achieved using the Morita–Baylis–Hillman (MBH) reaction on 3-formyl-9H-pyrido[3,4-b]indoles, generating highly functionalized MBH adducts with significant molecular complexity. nih.gov
The table below summarizes various functionalization strategies applied to the pyridoindole scaffold.
| Strategy | Position(s) Targeted | Reaction Type | Key Reagents/Catalysts | Reference |
| Amidation/Cyclization | Core Scaffold | Palladium-Catalyzed | Pd Catalyst, Base (e.g., Cs₂CO₃) | rsc.org |
| Electrophilic Substitution | C-6 | Acylation, Bromination, Formylation | Lewis Acids, NBS, Vilsmeier-Haack Reagents | researchgate.net |
| N-Alkylation/Arylation | N-9 | Substitution | Base (e.g., NaH), Alkyl/Aryl Halides | researchgate.net |
| Triazine Methodology | Core Scaffold | Diels-Alder/retro-Diels-Alder | 1,2,4-Triazines, Dienophiles | researchgate.netresearchgate.net |
| Morita-Baylis-Hillman | C-3 (on β-carboline) | C-C Bond Formation | DABCO, Acrylates | nih.gov |
| O-Alkylation | C-7 (on β-carboline) | Williamson Ether Synthesis | Base, Alkyl Halides | nih.gov |
Exploration of Substituent Effects on Reaction Pathways and Yields
The nature and position of substituents on the pyridoindole ring system can profoundly influence the course and outcome of synthetic transformations. Substituents exert their influence through a combination of electronic and steric effects, which can alter the reactivity of the molecule and the stability of reaction intermediates. libretexts.org
Electron-donating groups increase the electron density of the aromatic system, making it more susceptible to electrophilic attack and often speeding up reactions. libretexts.org Conversely, electron-withdrawing groups decrease electron density, which can slow down certain reactions. libretexts.org For instance, in the metal-catalyzed synthesis of annulated pyrido[3,4-b]indoles, a Pd(0)-catalyzed approach was found to be more sensitive to electron-withdrawing groups, leading to lower yields compared to a Rh(I)-catalyzed pathway. nih.govnsf.gov
The solvent can also play a critical role in modulating reaction pathways and yields, often by influencing the regioselectivity of a reaction. In the Pd-catalyzed synthesis of 9-hexyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol, the choice of solvent was critical; using dimethylformamide (DMF) enhanced the selectivity for the desired 2-substituted product.
Steric hindrance from bulky substituents can prevent reagents from accessing a particular reaction site, thereby directing the reaction to a less hindered position. libretexts.org Additionally, substituents can directly participate in the reaction mechanism. A study on the Morita–Baylis–Hillman reaction of β-carbolines found that substituting the indole nitrogen with an ethyl group (N-9-ethyl) resulted in a greater affinity for the C-C bond-forming transformation compared to the unsubstituted N-H analogue, demonstrating a clear electronic or conformational effect on reactivity. nih.gov
The following table details observed substituent effects on pyridoindole synthesis.
| Reaction | Substituent/Condition | Observed Effect | Reference |
| Pd(0)-Catalyzed Cyclotrimerization | Electron-Withdrawing Groups | More sensitive pathway, moderate yields observed. | nih.govnsf.gov |
| Pd-Catalyzed Cross-Coupling | Solvent (DMF vs. Toluene) | DMF enhanced regioselectivity for the 2-substituted product. | |
| Morita-Baylis-Hillman Reaction | N-9-ethyl vs. N-H | The N-ethyl derivative showed greater reactivity and affinity for the transformation. | nih.gov |
| Electrophilic Substitution | Activating/Deactivating Groups | Governs the position and rate of substitution (ortho, para, or meta directing). | libretexts.org |
Green Chemistry Principles in Pyridoindole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like pyridoindoles. youtube.com
A key green chemistry approach is the development of one-pot, multi-component reactions. These processes combine several synthetic steps into a single operation, which avoids the lengthy separation and purification of intermediates, thus saving solvents, reagents, and energy. A novel one-pot method for synthesizing 9H-pyrido[2,3-b]indole compounds has been developed, involving the reaction of 1-bromo-2-(2,2-dibromovinyl)benzene, ammonia, and an α,β-unsaturated aldehyde in the presence of a transition metal catalyst. This method is described as an economical, practical, and green alternative to traditional multi-step syntheses. google.compatsnap.com
The use of alternative energy sources, such as microwave irradiation, is another tenet of green chemistry. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. A one-pot microwave-assisted method using a bifunctional Pd/C/K-10 catalyst has been successfully used for the cyclization/dehydrogenation steps in the synthesis of β-carbolines, yielding products in 50-75%. nih.gov
Reducing or eliminating solvents is also a primary goal. Performing reactions under "neat" conditions (without a solvent) is highly desirable. The Morita–Baylis–Hillman reaction for the C-3 functionalization of β-carbolines, for example, was successfully conducted under neat conditions, highlighting its atom economy and adherence to green principles. nih.gov Choosing less hazardous reaction pathways, even if they are slightly less economical, is another core principle that prioritizes worker safety. youtube.com These examples demonstrate a clear trend towards more sustainable and environmentally benign methods for the synthesis of the pyridoindole scaffold.
Structure Activity Relationship Sar Investigations of 9h Pyrido 2,3 B Indol 7 Ol Derivatives
Methodological Frameworks for SAR Elucidation in Pyridoindole Chemistry
The elucidation of SAR in the context of pyridoindole chemistry employs a multidisciplinary approach that integrates computational and experimental techniques. This framework is essential for building a comprehensive understanding of how structural modifications influence biological activity.
A primary methodological pillar is synthetic chemistry , which allows for the targeted modification of the pyridoindole scaffold. spirochem.com Researchers can systematically alter substituents at various positions on the indole (B1671886) and pyridine (B92270) rings to create a library of analogue compounds. This chemical tractability is a key advantage of the indole scaffold for developing diverse molecules. nih.gov
Computational modeling serves as a predictive tool to guide synthetic efforts. Techniques like molecular docking are used to simulate the binding of pyridoindole derivatives to their target proteins. researchgate.net These models can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for binding affinity. researchgate.net Furthermore, quantum-chemical calculations can be performed to support experimental data on the electronic and photophysical properties of these compounds. researchgate.net
Spectroscopic methods provide experimental validation of the interactions predicted by computational models. Techniques such as UV-vis absorption, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the binding of pyridoindole derivatives to biological targets like DNA or specific proteins in both ground and excited states. researchgate.netnih.gov For instance, fluorescence and UV-vis spectroscopy have been used to confirm a static quenching mechanism in the formation of a complex between a pyrido[2,3-b]indole probe and calf thymus DNA (ctDNA), indicating a groove binding mode. researchgate.netnih.gov
Finally, in vitro biological assays are indispensable for quantifying the activity of newly synthesized compounds. For potential anticancer agents, these assays measure metrics like the half-maximal inhibitory concentration (IC50) against various cancer cell lines. researchgate.net The data generated from these assays, when correlated with the structural changes across the compound library, forms the empirical basis of the SAR.
Impact of Positional and Substituent Modifications on Ligand-Target Interactions
The biological activity of pyridoindole derivatives is highly sensitive to the nature and position of substituents on the core scaffold. SAR studies have revealed clear patterns regarding how modifications affect ligand-target interactions.
In studies of the isomeric pyrido[3,4-b]indole scaffold, which provides valuable insights applicable to the α-carboline class, specific substitutions have been shown to dramatically enhance antiproliferative activity. researchgate.net A clear SAR was established where the introduction of a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at the C6 position resulted in the highest potency against a panel of human cancer cell lines. researchgate.net Conversely, methylation at the N9 position of the indole nitrogen was found to disrupt critical binding interactions, such as hydrogen bonds involving the N9 hydrogen, leading to reduced activity. researchgate.net
The following table summarizes the antiproliferative activity of selected pyrido[3,4-b]indole derivatives, illustrating the potent effect of specific substituent combinations.
| Compound | Substituent at C1 | Substituent at C6 | IC50 (nM) vs. Breast Cancer Cells | IC50 (nM) vs. Colon Cancer Cells | IC50 (nM) vs. Melanoma Cells | IC50 (nM) vs. Pancreatic Cancer Cells |
|---|---|---|---|---|---|---|
| 11 | 1-Naphthyl | Methoxy | 80 | 130 | 130 | 200 |
These findings underscore that both the electronic nature and the steric bulk of substituents, as well as their specific placement on the pyridoindole framework, are critical determinants of biological activity.
Conformational Dynamics and Their Influence on Molecular Recognition
Molecular recognition is not a static event but a dynamic process influenced by the conformational flexibility of both the ligand and its target. researchgate.net For pyridoindole derivatives, the relatively planar and rigid core structure provides a stable anchor for binding, but the rotational freedom of its substituents plays a crucial role in achieving an optimal fit within a binding pocket.
The conformational dynamics of a molecule refer to the time-dependent fluctuations in the atomic coordinates that allow it to sample different shapes. researchgate.net These motions are fundamental to molecular recognition mechanisms that drive biological signaling. researchgate.net For pyridoindoles, the orientation of side chains and substituent groups can significantly affect how the molecule presents its key interacting features (e.g., hydrogen bond donors/acceptors, hydrophobic surfaces) to the target protein.
X-ray crystallography studies of 9H-pyrido[2,3-b]indole derivatives have provided static snapshots of their solid-state conformations, revealing features like planarity and intermolecular interactions such as π-π stacking. researchgate.net However, in solution, these molecules are dynamic. The ability of a substituent to rotate or flex allows the molecule to adapt its shape to the contours of a binding site, a concept known as "induced fit." A ligand that can readily adopt the required low-energy conformation for binding is more likely to have high affinity.
The importance of specific conformational features is highlighted by the observation that methylating the indole nitrogen (N9) in a series of pyrido[3,4-b]indoles disrupts binding. researchgate.net The N9 hydrogen is a key hydrogen bond donor; replacing it with a methyl group not only removes this interaction but may also introduce steric hindrance that prevents the molecule from achieving the correct binding pose. This demonstrates how a seemingly minor modification that alters conformational possibilities can have a profound impact on biological activity.
Molecular and Cellular Mechanisms of Action of 9h Pyrido 2,3 B Indol 7 Ol in Preclinical Research Models
Investigations in Preclinical In Vivo Animal Models for Mechanistic Validation.
Study of Specific Biochemical Cascades and Pathways.
No specific information is available in preclinical research models regarding the biochemical cascades and signaling pathways directly modulated by 9H-pyrido[2,3-b]indol-7-ol.
Characterization of DNA Adduct Formation and Repair Pathways.
There is no available data from preclinical studies characterizing the formation of DNA adducts, or the activation of corresponding DNA repair pathways, following exposure to this compound.
Further preclinical research is necessary to elucidate the molecular and cellular mechanisms of this compound to determine its pharmacological and toxicological profile.
Computational Chemistry and in Silico Approaches for 9h Pyrido 2,3 B Indol 7 Ol
Molecular Docking Simulations for Ligand-Protein Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets and understanding the binding mode of ligands like 9H-pyrido[2,3-b]indol-7-ol. For the broader class of carboline derivatives, docking studies have been successfully employed to predict their binding affinities and interaction patterns with various protein targets.
For instance, in silico docking studies of β-carboline derivatives have been performed to investigate their interaction with proteins like the CDK2 inhibitor (1pye). mdpi.com These studies help in understanding the structural requirements for binding and can guide the synthesis of more potent inhibitors. mdpi.com Similarly, docking simulations of pyrido[3,4-b]indole derivatives with the MDM2 protein have suggested key interactions, such as hydrogen bonding and pi-pi stacking, that are crucial for their anticancer activity. nih.gov Although specific docking studies on this compound are not extensively documented in publicly available literature, the principles from studies on its isomers can be extrapolated. It is anticipated that the hydroxyl group at the 7-position and the nitrogen atoms in the pyridoindole core would play significant roles in forming hydrogen bonds and other electrostatic interactions with the amino acid residues in the active site of a target protein.
| Carboline Isomer | Protein Target | Key Interactions Observed in Docking Studies | Therapeutic Area |
|---|---|---|---|
| β-Carboline | CDK2 | Hydrogen bonding, Hydrophobic interactions | Anticancer |
| β-Carboline | MDM2 | Hydrogen bonding, Pi-pi stacking | Anticancer |
| δ-Carboline | α-Topoisomerase II | Hydrogen bonding | Anticancer |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a ligand-protein complex over time. This technique is crucial for understanding the flexibility of this compound and its derivatives, as well as the kinetics of their binding to target proteins.
MD simulations have been utilized to study the binding mode and stability of various indole (B1671886) derivatives in the active sites of their target enzymes. For example, simulations can reveal the conformational rearrangements that occur upon ligand binding and can help in calculating the binding free energy, providing a more accurate prediction of the ligand's affinity. mdpi.com The conformational dynamics of biomolecules are often critical to their function, and MD simulations are a powerful tool to investigate these dynamics. nih.gov By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can gain insights into the key interactions that stabilize the complex and the role of solvent molecules in the binding process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. bio-hpc.euresearchgate.netnih.gov This approach is valuable for predicting the activity of new, unsynthesized derivatives of this compound and for optimizing lead compounds.
A QSAR study on a series of pyrido[3,4-b]indole (β-carboline) derivatives as inhibitors of colon and pancreatic cancer cell proliferation has been reported. nih.gov This study utilized both 2D and 3D-QSAR methods. The 2D-QSAR models were developed using kernel-based partial least squares (KPLS) regression with various chemical fingerprint descriptors, while the 3D-QSAR study was based on a pharmacophore model. nih.gov The resulting models showed good predictive power and helped in identifying the key structural features required for anticancer activity. nih.gov For this compound, a similar QSAR approach could be employed. By synthesizing a series of derivatives with variations at different positions of the α-carboline scaffold and evaluating their biological activity, a predictive QSAR model could be developed. Such a model would be instrumental in guiding the design of new analogs with improved potency and selectivity.
| QSAR Method | Descriptors/Model | Statistical Metric (Training Set) | Statistical Metric (Test Set) |
|---|---|---|---|
| KPLS (2D-QSAR) | Atom triplet fingerprint | R² = 0.99 | predictive r² = 0.70 |
| PHASE (3D-QSAR) | Four-point pharmacophore (1 H-bond donor, 3 rings) | R² = 0.683 | predictive r² = 0.562 |
Quantum Mechanical Calculations for Electronic Structure and Reactivity Studies
Quantum mechanical (QM) calculations are used to study the electronic properties of molecules, such as their geometry, charge distribution, and reactivity. bohrium.com These calculations provide a fundamental understanding of the chemical behavior of this compound.
Theoretical calculations, including Density Functional Theory (DFT), have been employed to study the ground and excited states of 9H-pyrido[2,3-b]indole derivatives. researchgate.netnih.gov These studies are crucial for understanding their photophysical properties, which are relevant for applications such as fluorescent probes. researchgate.netnih.gov Furthermore, DFT has been used to calculate the vibrational spectra of α-carboline, with the theoretical results showing good agreement with experimental infrared (IR) spectra. researchgate.net Such calculations can help in the interpretation of experimental data and provide insights into the molecule's structure and bonding. For this compound, QM calculations can be used to determine key electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to its electron-donating and accepting abilities, respectively. This information is vital for predicting its reactivity in chemical and biological systems.
Virtual Screening Strategies for Identification of Novel Pyridoindole Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. arxiv.org This approach is a cost-effective and time-efficient alternative to high-throughput screening for the discovery of new lead compounds.
Virtual screening campaigns have been successfully used to identify novel inhibitors from libraries containing indole and carboline scaffolds. nih.gov Both ligand-based and structure-based virtual screening approaches can be applied. beilstein-journals.org In a ligand-based approach, the known active compounds are used as a template to search for structurally similar molecules in a database. In a structure-based approach, molecular docking is used to screen a library of compounds against the three-dimensional structure of a protein target. The identification of novel scaffolds is a key advantage of structure-based virtual screening. arxiv.org For the discovery of new pyridoindole-based compounds, a virtual screening of large compound libraries against a specific biological target could be performed. This would involve docking millions of compounds into the active site of the target and ranking them based on their predicted binding affinity. The top-ranked compounds could then be selected for experimental testing, leading to the identification of novel and potent hits.
Advanced Analytical Techniques in the Research of 9h Pyrido 2,3 B Indol 7 Ol and Its Derivatives
Spectroscopic Methods for Structural Elucidation of Novel Analogues (e.g., NMR, Mass Spectrometry, IR)
The synthesis of novel analogues of 9H-pyrido[2,3-b]indol-7-ol requires rigorous structural confirmation, which is primarily achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are cornerstone techniques for the unambiguous identification and characterization of these heterocyclic compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For instance, in derivatives of 9H-pyrido[3,4-b]indol-1(2H)-one, the proton on the indole (B1671886) nitrogen typically appears as a singlet at a low field (δ ≈ 12.0 ppm), while aromatic protons on the carboline scaffold resonate in the δ 7.0-8.5 ppm range, with their specific shifts and coupling constants revealing their positions and relationships to adjacent protons. nih.gov
Mass Spectrometry (MS) provides the exact molecular weight of the synthesized compounds, confirming their elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used, where the molecule is ionized, often by protonation, to yield an [M+H]⁺ ion. nih.gov This data is crucial for verifying that the target molecule has been formed. High-resolution mass spectrometry (HRMS) can further confirm the molecular formula with high precision. scbt.com The fragmentation patterns observed in the mass spectrum can also offer structural clues. ebi.ac.ukresearchgate.netbuyersguidechem.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For the this compound scaffold and its derivatives, characteristic absorption bands are observed. For example, the N-H stretch of the indole ring typically appears as a sharp peak in the 3100-3400 cm⁻¹ region, while C=N and C=C stretching vibrations from the aromatic rings are found in the 1400-1650 cm⁻¹ range. nih.gov The presence of a hydroxyl group (-OH) in the parent compound would be indicated by a broad absorption band around 3200-3600 cm⁻¹.
The combined data from these techniques provide a comprehensive structural profile of each new analogue, as illustrated in the following table.
| Compound | Technique | Key Observations | Reference |
|---|---|---|---|
| 9H-Pyrido[3,4-b]indol-1(2H)-one | ¹H NMR (DMSO-d₆) | δ 11.91 (s, 1H, indole-NH), 8.03 (d, 1H, ArH), 7.50 (d, 1H, ArH) | nih.gov |
| 9H-Pyrido[3,4-b]indol-1(2H)-one | ESI-MS | m/z 185.05 [M+H]⁺ | nih.gov |
| 9H-Pyrido[3,4-b]indol-1(2H)-one | IR (KBr) | 3261, 3112 (N-H), 1645 (C=O) cm⁻¹ | nih.gov |
| 3-Formyl-9H-pyrido[3,4-b]indol-1(2H)-one | ¹³C NMR (DMSO-d₆) | δ 165.1 (CHO), 152.1 (C=O) | nih.gov |
| 2-Amino-9H-pyrido[2,3-b]indole | Mass Spectrometry | Top 5 Peaks (m/z): 184.0858, 167.0591, 185.0888, 140.0482, 168.0623 | scbt.com |
Chromatographic Techniques for Purification and Purity Assessment in Research (e.g., HPLC-MS)
Following synthesis, crude reaction mixtures contain the desired product alongside unreacted starting materials, byproducts, and reagents. Chromatographic techniques are essential for isolating the target this compound derivatives and assessing their purity.
Column chromatography is the primary method for purification on a preparative scale. nih.gov In this technique, the crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), often a mixture of solvents like hexane (B92381) and ethyl acetate, is passed through the column. nih.gov Compounds separate based on their differential adsorption to the silica gel, allowing for the collection of the pure product in fractions.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. scbt.com It offers high resolution and sensitivity. The purified compound is injected into an HPLC system, and its elution profile is recorded. A pure compound will ideally show a single sharp peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantification. Coupling HPLC with mass spectrometry (HPLC-MS or LC-MS) provides an even more powerful analytical tool. As the compound elutes from the HPLC column, it is directly ionized and analyzed by the mass spectrometer. nih.gov This confirms that the peak in the chromatogram corresponds to the compound with the correct molecular weight, providing definitive evidence of both purity and identity in a single analysis.
X-ray Crystallography for Ligand-Biomolecule Co-crystal Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of molecules at atomic resolution. nih.gov While it is used to confirm the structure of small molecules like pyridoindole derivatives themselves, its most powerful application in medicinal chemistry is the determination of co-crystal structures, where the ligand is bound to its biological target, such as a protein or a nucleic acid. nih.govnih.gov
The process involves growing a high-quality crystal of the ligand-biomolecule complex and then diffracting a beam of X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the complex can be determined.
For the 9H-pyrido[2,3-b]indole class of compounds, which are known to interact with targets like DNA, this technique is invaluable. researchgate.net Although a specific co-crystal structure for this compound with a biomolecule is not prominently documented, studies on structurally related heterocyclic compounds that bind to the DNA minor groove illustrate the power of this method. For example, X-ray crystallographic analysis of thiophene (B33073) diamidine compounds bound to a DNA duplex has revealed the exact binding mode, showing specific hydrogen bonds between the ligand's amidine groups and the DNA bases within the minor groove. nih.gov Such studies demonstrate how the curvature of the ligand perfectly matches the shape of the DNA groove, explaining the high binding affinity. nih.gov This level of structural detail is critical for understanding the mechanism of action and for guiding the rational design of new, more potent analogues.
Photophysical Studies and Application as Fluorescent Probes
Derivatives of the 9H-pyrido[2,3-b]indole scaffold have attracted significant interest for their fluorescent properties. Photophysical studies are conducted to characterize their absorption and emission of light, which underpins their use as fluorescent probes in biological systems. nih.govresearchgate.net
Key photophysical properties investigated include the absorption and emission maxima (λ_abs and λ_em), the Stokes shift (the difference between λ_em and λ_abs), and the fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process. Many novel pyridoindole derivatives are designed as "push-pull" fluorophores, containing both electron-donating and electron-withdrawing groups. This architecture often leads to an intramolecular charge-transfer (ICT) state upon photoexcitation, making their fluorescent properties highly sensitive to the surrounding environment. researchgate.netmdpi.com
This sensitivity allows them to function as fluorescent probes. For example, some derivatives exhibit a positive solvatochromic effect, where their emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.gov This property can be used to probe the local polarity within a biological microenvironment. Other derivatives have been developed as pH-sensitive probes, showing a "turn-off" or "turn-on" fluorescence response upon changes in acidity. nih.govresearchgate.net Furthermore, the interaction of these probes with biomolecules like DNA can be studied using fluorescence spectroscopy. A static quenching mechanism, where the formation of a non-fluorescent ground-state complex with DNA leads to a decrease in fluorescence intensity, can indicate binding to the DNA helix. nih.govresearchgate.net
| Compound Class | Key Photophysical Property | Observation / Finding | Potential Application | Reference |
|---|---|---|---|---|
| Push-pull fluorophores (8a, 8b) | Solvatochromism / Stokes Shift | Positive solvatochromic effect with large Stokes shifts (up to 270 nm). | Probing microenvironment polarity. | nih.govresearchgate.net |
| Pyridoindole probe (4b) | pH Sensitivity | High sensitivity to local pH changes with a pKₐ of 5.5. | Fluorescent pH sensor. | nih.govresearchgate.net |
| Pyridoindole probes (4d, 8a) | Acidochromism | "Turn-off" acidochromic response when titrated with acid. | Detection of acidic environments. | nih.govresearchgate.net |
| Pyridoindole probe (4b) | DNA Interaction | Fluorescence is quenched upon binding to calf thymus DNA (ctDNA) via a static mechanism. | DNA probe, visualizing DNA binding. | nih.govresearchgate.net |
| C-3 substituted pyrido[3,4-b]indoles | Fluorescence Intensity | Fluorescence intensity is solvent-dependent (CHCl₃ > EtOAc > CH₂Cl₂ > DMF). | Fluorescent labeling. | mdpi.comnih.gov |
Metabolism Studies of 9h Pyrido 2,3 B Indol 7 Ol in Preclinical Models
In Vitro Metabolic Stability and Biotransformation in Hepatic Microsomes and Hepatocytes
In vitro studies utilizing human liver microsomes are fundamental for assessing the metabolic stability and identifying the primary routes of biotransformation of a compound. For β-carbolines like norharman, these studies have demonstrated that they are efficiently metabolized. nih.govacs.org The primary biotransformation reactions observed are oxidative processes. nih.govacs.org
Research on norharman in human liver microsomes has shown that it undergoes significant oxidative metabolism. nih.govacs.org The metabolic reactions lead to the formation of several hydroxylated and N-oxidation products. nih.govacs.org Given the existing hydroxyl group at the 7-position of 9H-pyrido[2,3-b]indol-7-ol, it is plausible that its metabolic profile would involve further oxidation at other positions on the ring structure or conjugation of the existing hydroxyl group. Studies on other heterocyclic amines have shown a distribution between detoxification and activation pathways in hepatic microsomes, a pattern that could be relevant for this compound as well.
Identification and Characterization of Major Metabolic Pathways and Enzymes Involved (e.g., Cytochrome P450)
The oxidative metabolism of β-carbolines is predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govacs.org Extensive studies with recombinant human CYP450 enzymes have identified the specific isoforms responsible for the metabolism of norharman.
The primary enzymes involved in the oxidation of the β-carboline scaffold are CYP1A2 and CYP1A1. nih.govacs.org These enzymes are highly efficient in catalyzing the hydroxylation of the β-carboline ring. nih.govacs.org In addition to CYP1A2 and CYP1A1, other isoforms, including CYP2D6, CYP2C19, and CYP2E1, have been shown to contribute to the metabolism, although to a lesser extent. nih.govacs.org For instance, CYP2E1 is noted for its role in producing N-oxide metabolites of β-carbolines. nih.govacs.org The involvement of these specific CYP450 enzymes suggests that individual variations in their expression and activity could influence the biotransformation and clearance of this compound. nih.govacs.org
Table 1: Cytochrome P450 Enzymes Involved in the Metabolism of Norharman
| Enzyme Family | Specific Isoform | Major Role |
| CYP1 | CYP1A2 | Major contributor to hydroxylation |
| CYP1A1 | Significant contributor to hydroxylation | |
| CYP2 | CYP2D6 | Minor contributor to hydroxylation |
| CYP2C19 | Minor contributor to hydroxylation | |
| CYP2E1 | Involved in N-oxidation |
Characterization of Metabolite Structures and Their Research Significance
The characterization of metabolites is crucial for understanding the detoxification and potential bioactivation pathways of a compound. For norharman, several key metabolites have been identified and structurally characterized.
The major metabolites are hydroxylated derivatives, with 6-hydroxynorharman and 3-hydroxynorharman being prominently identified. nih.govacs.org The formation of these metabolites is efficiently catalyzed by CYP1A2 and CYP1A1. nih.govacs.org Another identified metabolite is the β-carboline-N(2)-oxide, which is specifically produced by CYP2E1. nih.govacs.org The identification of these metabolites helps in understanding the clearance pathways and the potential for the formation of reactive intermediates. For this compound, it is anticipated that hydroxylation at other available positions on the aromatic rings would be a primary metabolic route, alongside potential N-oxidation. The research significance of these metabolites lies in their potential to be either detoxified products ready for excretion or, in some cases, biologically active molecules themselves.
Table 2: Major Metabolites of Norharman Identified in In Vitro Studies
| Metabolite | Position of Modification | Primary Generating Enzyme(s) |
| 6-Hydroxynorharman | 6-position | CYP1A2, CYP1A1 |
| 3-Hydroxynorharman | 3-position | CYP1A2, CYP1A1 |
| Norharman-N(2)-oxide | Pyridine (B92270) Nitrogen (N-2) | CYP2E1 |
In Vivo Metabolism Studies in Animal Models (focus on metabolic fate and pathways)
For example, studies on 6-methoxytetrahydro-β-carboline in rats have shown that the major metabolic pathways are hydroxylation and demethylation. tandfonline.com The resulting metabolites, such as 6-methoxy-7-hydroxytetrahydro-β-carboline and 6-hydroxytetrahydro-β-carboline, are extensively conjugated with glucuronic acid and sulfate (B86663) before excretion in the urine. tandfonline.com This indicates that conjugation is a significant route of elimination for hydroxylated β-carbolines. It is therefore highly probable that the 7-hydroxyl group of this compound, as well as any additional hydroxylated metabolites, would undergo extensive glucuronidation and sulfation in vivo, facilitating their excretion. researchgate.net
Future Research Directions and Emerging Avenues for 9h Pyrido 2,3 B Indol 7 Ol Chemistry and Biology
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrido[2,3-b]indoles is an area of active research, with a growing emphasis on efficiency and environmental responsibility. While traditional methods have been established, future efforts will likely focus on developing novel and more sustainable synthetic routes. Methodologies such as palladium-catalyzed amidation and cyclization have been explored for the construction of the pyrido[2,3-b]indole core. rsc.org A key area for future development is the use of greener and more sustainable approaches. For instance, mechanochemical synthesis, which involves reactions in a ball mill in the absence of a solvent, presents a cost-effective and environmentally friendly alternative. rsc.org This approach has been successfully applied to the synthesis of related nitrogen-containing heterocyclic compounds. rsc.org
| Synthetic Approach | Key Features | Potential Advantages |
| Mechanochemical Synthesis | Solvent-free, catalyst-free, multicomponent reactions. rsc.org | Cost-effective, environmentally friendly, mild reaction conditions. rsc.org |
| One-Pot Cycloaddition | [3 + 3] cycloaddition at room temperature without catalyst or base. rsc.org | High yields, excellent diastereoselectivities, operational simplicity. rsc.org |
| Palladium-Catalyzed Reactions | Amidation and cyclization strategies. rsc.org | Good yields for specific derivatives. rsc.org |
| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as green solvents and catalysts. nih.gov | Environmentally benign, potential for high efficiency. nih.gov |
Expansion of SAR Studies to Unexplored Biological Targets and Pathways
Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds and the discovery of new therapeutic agents. While SAR studies have been conducted on various indole (B1671886) derivatives for targets such as HIV-1 fusion inhibition and anti-inflammatory activity, there is significant potential to expand these investigations to unexplored biological targets and pathways for 9H-pyrido[2,3-b]indol-7-ol and its analogs. researchgate.netnih.govresearchgate.net
Recent research has shown that certain pyridoindole derivatives can positively affect adult neurogenesis and exhibit antidepressant-like effects in preclinical models. nih.gov This opens up a new and exciting area for SAR studies focused on neurological and psychiatric disorders. Future research should systematically explore how modifications to the this compound scaffold impact activity at various receptors and enzymes within the central nervous system. The goal would be to identify derivatives with enhanced efficacy and selectivity for targets involved in conditions like depression and neurodegenerative diseases. nih.gov The multitarget approach, where a single compound is designed to interact with multiple biological targets, could be particularly beneficial for complex diseases. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. nih.govresearchgate.netijirt.org These computational tools can significantly accelerate the rational design of novel compounds by predicting their biological activity, physicochemical properties, and potential toxicity. nih.govmdpi.com For the this compound scaffold, AI and ML algorithms can be trained on existing datasets of indole derivatives to build predictive models for various biological targets.
These models can then be used for high-throughput virtual screening of large compound libraries to identify promising new derivatives with desired activity profiles. nih.gov Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on the desired pharmacological properties. researchgate.netspringernature.com The use of AI and ML can also aid in the prediction of ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify and eliminate compounds with unfavorable profiles early in the drug discovery pipeline. nih.gov This integration of computational and experimental approaches will undoubtedly lead to a more efficient and cost-effective discovery of new drug candidates based on the this compound framework.
| AI/ML Application | Description | Potential Impact on this compound Research |
| High-Throughput Virtual Screening | Using AI/ML models to screen large virtual libraries of compounds for potential biological activity. nih.gov | Rapid identification of promising new derivatives for synthesis and testing. |
| De Novo Drug Design | Employing generative models to design novel molecules with desired properties. researchgate.netspringernature.com | Creation of innovative this compound analogs with optimized activity. |
| ADME/T Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. nih.gov | Early-stage identification and elimination of candidates with poor pharmacokinetic or safety profiles. |
| QSAR Modeling | Developing quantitative structure-activity relationship models to predict biological activity based on chemical structure. mdpi.com | Guiding the rational design and optimization of lead compounds. |
Exploration of Pyridoindole Scaffolds for Advanced Materials or Diagnostic Probes
The unique photophysical properties of the 9H-pyrido[2,3-b]indole scaffold make it an attractive candidate for applications beyond therapeutics, particularly in the development of advanced materials and diagnostic probes. Recent studies have demonstrated the potential of 9H-pyrido[2,3-b]indole-based fluorophores as fluorescent probes. nih.govresearchgate.net These probes can exhibit a positive solvatochromic effect and large Stokes shifts, making them sensitive to their local microenvironment. nih.gov
One such probe has shown high sensitivity to local pH changes, suggesting its potential use in cellular imaging and as a biosensor. nih.gov Furthermore, the interaction of these probes with biomolecules like DNA has been investigated, indicating a groove binding mode. nih.govresearchgate.net This opens up possibilities for the development of DNA-targeting probes for diagnostic applications. Future research in this area should focus on fine-tuning the photophysical properties of the this compound scaffold through chemical modifications to create probes with enhanced brightness, photostability, and specificity for various biological targets. nih.govnih.govmdpi.com The development of activatable probes, which only become fluorescent upon interaction with a specific analyte, is another promising direction. nih.gov Beyond diagnostics, the unique electronic properties of pyridoindoles could also be harnessed for the development of novel organic electronic materials.
Interdisciplinary Research Collaborations to Advance Pyridoindole Science
Advancing the science of this compound and its derivatives will require a concerted effort from researchers across multiple disciplines. The complexity of modern drug discovery and materials science necessitates a collaborative approach that integrates expertise from organic chemistry, medicinal chemistry, pharmacology, computational chemistry, and materials science. mdpi.com
Organic chemists will be crucial for developing novel and efficient synthetic methodologies, while medicinal chemists will focus on the design and synthesis of new analogs with improved biological activity. Pharmacologists will be responsible for evaluating the efficacy and mechanism of action of these compounds in relevant biological systems. Computational chemists will play a vital role in the application of AI and ML for rational drug design and the prediction of molecular properties. springernature.com Materials scientists can explore the potential of these compounds in the development of novel functional materials and diagnostic tools. nih.gov By fostering strong interdisciplinary collaborations, the scientific community can unlock the full potential of the 9H-pyrido[2,3-b]indole scaffold and translate fundamental research into tangible applications in medicine and technology.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 9H-pyrido[2,3-b]indol-7-ol derivatives?
The synthesis of pyridoindole derivatives often involves palladium-catalyzed amidation and cyclization. For example, 9-alkyl-substituted derivatives (e.g., 9-hexyl-2-phenyl-9H-pyrido[2,3-b]indol-4-ol) are synthesized via Pd-catalyzed reactions using aryl halides and amines, with optimization of bases (e.g., Cs₂CO₃ or t-BuOK) and solvents (e.g., THF or dioxane) critical for achieving yields up to 88% . Copper-catalyzed multicomponent cascades also offer divergent pathways, where aldehyde structure and ammonia concentration dictate selectivity toward pyridoindoles .
Key Optimization Table (Pd-Catalyzed Synthesis):
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 7 | Cs₂CO₃ | THF | 70 | 40 |
| 11 | t-BuOK | THF | 70 | 88 |
| Adapted from |
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
Characterization relies on:
- 1H/13C NMR : Signals for aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (δ ~10.5 ppm) confirm regiochemistry .
- IR Spectroscopy : Stretching bands for O–H (3410–3425 cm⁻¹) and aromatic C–N (1572–1635 cm⁻¹) validate functional groups .
- LC-MS : Molecular ion peaks (e.g., m/z = 283 for C₁₈H₂₂N₂O) and elemental analysis (C, H, N within ±0.1% of theoretical values) ensure purity .
Q. Are there natural sources or bioactivity studies for this compound analogs?
While this compound itself is synthetic, its structural analogs (e.g., 1-methyl-9H-pyrido[3,4-b]indol-7-ol) are found in Ginkgo biloba volatiles, suggesting potential ecological or pharmacological roles . β-Carbolines like harmol (7-hydroxy-1-methyl-β-carboline) exhibit neuroactive properties, providing a basis for hypothesizing similar bioactivity in pyridoindoles .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity and yield in pyridoindole synthesis?
Regioselectivity is controlled by steric and electronic factors:
- Base-Solvent Synergy : t-BuOK in THF at 70°C maximizes cyclization efficiency (88% yield) by stabilizing intermediates .
- Substituent Effects : Bulky alkyl groups (e.g., hexyl) enhance solubility in polar aprotic solvents, reducing side reactions .
- Catalyst Choice : Pd(OAc)₂ outperforms CuI in avoiding nitro-group interference during multicomponent reactions .
Q. How can contradictions in spectral data between derivatives be resolved?
Discrepancies in NMR or IR data (e.g., hydroxyl proton shifts in DMSO vs. CDCl₃) arise from solvent polarity and hydrogen bonding. Strategies include:
Q. What computational methods predict structure-property relationships in pyridoindoles?
- Molecular Dynamics (MD) : Simulates solvent interactions affecting aggregation-induced emission (AIE) in derivatives like 3,3'-di(9H-pyrido[2,3-b]indol-9-yl)biphenyl .
- Docking Studies : Models interactions with serotonin receptors using β-carboline frameworks (e.g., harmol) to guide functionalization for enhanced binding .
Q. How are stability and storage conditions optimized for pyridoindole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
